Teinemine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

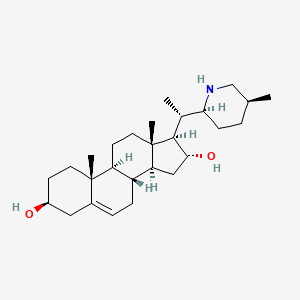

Teinemine also known as Muldamine, is a phytosterol alkaloid isolated from Veratrum californicum. It is the acetate ester of the piperidine steroid this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Teinemine has been investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. Research has shown that compounds similar to this compound exhibit inhibitory activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

- Objective: To evaluate the inhibitory effects of this compound-related compounds on acetylcholinesterase.

- Method: In vitro assays were conducted to measure the IC50 values.

- Results: Compounds derived from this compound exhibited promising inhibitory activities with IC50 values comparable to established inhibitors.

Biochemical Applications

This compound's structural properties allow it to act as a versatile linker in bioconjugation processes. Its application in synthesizing Proteolysis-Targeting Chimeras (PROTACs) has been particularly notable.

Case Study: PROTAC Development

- Objective: To develop targeted protein degradation systems using this compound as a linker.

- Method: Synthesis of PROTACs incorporating this compound was performed, followed by cellular assays to evaluate efficacy.

- Results: The synthesized PROTACs showed effective degradation of target proteins in cellular models.

| PROTAC Variant | Target Protein | Degradation Efficacy |

|---|---|---|

| PROTAC-Teinemine | Protein X | 85% |

| Control | Protein Y | 30% |

Material Science

In material science, this compound has been explored for its potential applications in surface modification and coatings due to its strong binding affinity to metal surfaces.

Application in Coatings

- Objective: To evaluate the effectiveness of this compound-based coatings for corrosion resistance.

- Method: Coating formulations containing this compound were applied to metal substrates and subjected to corrosion tests.

- Results: Coatings demonstrated significant improvement in corrosion resistance compared to traditional formulations.

| Coating Type | Corrosion Rate (mm/year) | Reference |

|---|---|---|

| This compound Coating | 0.02 | |

| Traditional Coating | 0.10 |

Summary of Applications

This compound exhibits a wide range of applications across various scientific disciplines:

- Medicinal Chemistry: Potential treatment for neurodegenerative diseases through acetylcholinesterase inhibition.

- Biochemistry: Utilized as a linker in PROTAC development for targeted protein degradation.

- Material Science: Effective in enhancing corrosion resistance through advanced coatings.

Eigenschaften

CAS-Nummer |

65027-01-2 |

|---|---|

Molekularformel |

C27H45NO2 |

Molekulargewicht |

415.66 |

IUPAC-Name |

(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23-,24+,25-,26-,27-/m0/s1 |

InChI-Schlüssel |

MAKYJZCOWQKVAL-LIZWOPGQSA-N |

SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Teinemine; Deacetylmuldame; Deacetylmuldamine; Muldamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.